3-(4-氟苯基)噻吩-2-羧酸

描述

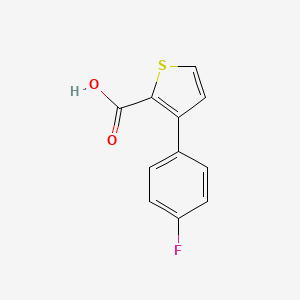

3-(4-Fluorophenyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H7FO2S and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4-Fluorophenyl)thiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)thiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学

3-(4-氟苯基)噻吩-2-羧酸: 是一种在药物化学领域中备受关注的化合物,因为它具有潜在的生物活性。 噻吩衍生物因其药理特性而被研究,包括抗癌 、抗炎 和抗菌活性 。 具体而言,氟化噻吩被认为是选择性II类组蛋白脱乙酰酶(HDAC)抑制剂 ,这对癌症治疗策略具有重要意义。

材料科学

在材料科学中,3-(4-氟苯基)噻吩-2-羧酸可用于合成聚合物 。 这些聚合物在各个领域都有应用,例如开发蓝光发光材料 ,这对显示技术至关重要。 此外,该化合物的衍生物正在研究其热不可逆光致变色特性 ,这对于智能材料设计具有重要意义。

有机电子学

3-(4-氟苯基)噻吩-2-羧酸在有机电子学中的作用十分重要。 氟化噻吩被广泛用作可溶性半导体 ,是构成有机场效应晶体管(OFET)和有机发光二极管(OLED)的必要组成部分 。这些材料处于开发柔性和轻量级电子设备的前沿。

腐蚀抑制

噻吩衍生物,包括3-(4-氟苯基)噻吩-2-羧酸,被认为是腐蚀抑制剂 。它们在保护金属和合金免受腐蚀环境侵蚀方面发挥着至关重要的作用,这对延长工业机械和基础设施的使用寿命和维护其完整性至关重要。

农业

虽然文献中没有直接提及3-(4-氟苯基)噻吩-2-羧酸在农业中的具体应用,但噻吩衍生物已被研究用于其杀菌特性 。这些化合物有可能被开发成农业化学品,帮助保护作物免受真菌病害。

环境科学

在环境科学中,3-(4-氟苯基)噻吩-2-羧酸的应用可能包括将其用作合成环保化合物的合成途径中的前体。 文献表明,噻吩衍生物可能与抗氧化和抗炎等生物活性有关 ,这可能有助于开发环保材料。

作用机制

Mode of Action

It is known that many thiophene derivatives interact with their targets through various mechanisms, such as binding to receptors or enzymes, inhibiting specific pathways, or modulating cellular processes .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical pathways, depending on their specific chemical structure and the biological context .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would depend on the specific targets and pathways that the compound interacts with, and could range from modulation of cellular processes to potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

生物活性

3-(4-Fluorophenyl)thiophene-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₂H₁₁FNO₄S₂

- Functional Groups : Thiophene ring, carboxylic acid, and a fluorophenyl substituent.

This unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The mechanism of action for 3-(4-Fluorophenyl)thiophene-2-carboxylic acid involves its ability to interact with specific molecular targets. The compound may act as an enzyme inhibitor by mimicking natural substrates, thereby preventing substrate binding at active sites. The presence of the sulfamoyl group enhances binding affinity to enzymes and receptors involved in inflammatory and microbial resistance pathways.

Antimicrobial Activity

Preliminary studies indicate that 3-(4-Fluorophenyl)thiophene-2-carboxylic acid exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-negative bacteria like E. coli, while demonstrating lower activity against Pseudomonas aeruginosa .

Anticancer Potential

Research has highlighted the anticancer potential of this compound. It has been evaluated for its antiproliferative effects against several human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values indicate significant activity, suggesting that it may inhibit cancer cell growth effectively .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(4-Fluorophenyl)thiophene-2-carboxylic acid:

- Antiproliferative Activity : In vitro assays demonstrated that derivatives of thiophene carboxylic acids, including this compound, exhibited varying degrees of antiproliferative effects against A431 cells, with some derivatives showing LD50 values correlating with lipophilicity parameters .

- Synthesis and Evaluation : A study synthesized various thiophene-based derivatives and evaluated their biological activities. The findings indicated that modifications to the fluorophenyl group could enhance or diminish activity depending on the structural changes made .

- Mechanistic Insights : Research into the mechanism revealed that the compound's interaction with specific enzymes could lead to significant biological effects, including inhibition of inflammatory pathways.

Data Table of Biological Activities

属性

IUPAC Name |

3-(4-fluorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-8-3-1-7(2-4-8)9-5-6-15-10(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIDKEQHCRGPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。